molecular formula C14H20BBrO4 B14034742 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No.: B14034742
M. Wt: 343.02 g/mol
InChI Key: NHDMQELDMJCFDV-UHFFFAOYSA-N
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Description

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. Boronic esters, including pinacol esters, are valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by its bromine and methoxymethoxy substituents, which provide unique reactivity and selectivity in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Various nucleophiles for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Aromatics: Formed through nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. The presence of both bromine and methoxymethoxy groups allows for versatile functionalization and coupling reactions .

Properties

Molecular Formula

C14H20BBrO4

Molecular Weight

343.02 g/mol

IUPAC Name

2-[3-bromo-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3

InChI Key

NHDMQELDMJCFDV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCOC

Origin of Product

United States

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